N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide
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Overview
Description
“N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide” is a synthetic organic compound that features a benzamide core substituted with benzoyl, bromophenyl, and ethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Benzoylation: Addition of a benzoyl group to the brominated benzene.
Sulfonylation: Introduction of an ethylsulfonyl group.
Amidation: Formation of the benzamide linkage.
Each step would require specific reagents and conditions, such as:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzoylation: Using benzoyl chloride (C6H5COCl) with a base like pyridine.
Sulfonylation: Using ethylsulfonyl chloride (C2H5SO2Cl) with a base.
Amidation: Using an amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with water.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: Using acids or bases under controlled temperatures.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
“N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide” could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent or drug candidate.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(ethylsulfonyl)benzamide
- N-(4-bromophenyl)-2-(ethylsulfonyl)benzamide
- N-(2-benzoyl-4-bromophenyl)benzamide
Uniqueness
“N-(2-benzoyl-4-bromophenyl)-2-(ethylsulfonyl)benzamide” is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c1-2-29(27,28)20-11-7-6-10-17(20)22(26)24-19-13-12-16(23)14-18(19)21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYWZYCOVVQRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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